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(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate
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Overview
Description
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the various functional groups through a series of reactions such as alkylation, nitration, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Researchers may study its efficacy and safety as a potential drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various applications, from electronics to polymers.
Mechanism of Action
The mechanism of action of (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aminobenzofuran-2-carboxylate
- Ethyl 3-aminobenzo[b]furan-2-carboxylate
Comparison
Compared to similar compounds, (E)-4-(3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl benzofuran-2-carboxylate stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and potential applications. For instance, the presence of the allylamino and cyano groups provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-3-10-25-22(26)17(14-24)11-15-8-9-19(20(12-15)28-2)30-23(27)21-13-16-6-4-5-7-18(16)29-21/h3-9,11-13H,1,10H2,2H3,(H,25,26)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRVEEBJNOAQTA-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC=C)OC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC=C)OC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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